molecular formula C7H10O B14760289 5-Methylhexa-1,5-dien-3-one CAS No. 998-83-4

5-Methylhexa-1,5-dien-3-one

Cat. No.: B14760289
CAS No.: 998-83-4
M. Wt: 110.15 g/mol
InChI Key: WIUIPOJIZUXWRR-UHFFFAOYSA-N
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Description

5-Methylhexa-1,5-dien-3-one is an organic compound with the molecular formula C7H10O. It is characterized by a six-carbon chain with a methyl group and two double bonds, making it a dienone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexa-1,5-dien-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,5-hexadiene with an oxidizing agent to introduce the ketone functionality . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for maximum efficiency. These processes often use continuous flow reactors and advanced separation techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylhexa-1,5-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Methylhexa-1,5-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methylhexa-1,5-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral proteins. Similarly, its antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylhexa-1,5-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

CAS No.

998-83-4

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

5-methylhexa-1,5-dien-3-one

InChI

InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4H,1-2,5H2,3H3

InChI Key

WIUIPOJIZUXWRR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=O)C=C

Origin of Product

United States

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